Cas no 1227576-71-7 (2-Chloro-3-fluoropyridine-4-acetonitrile)

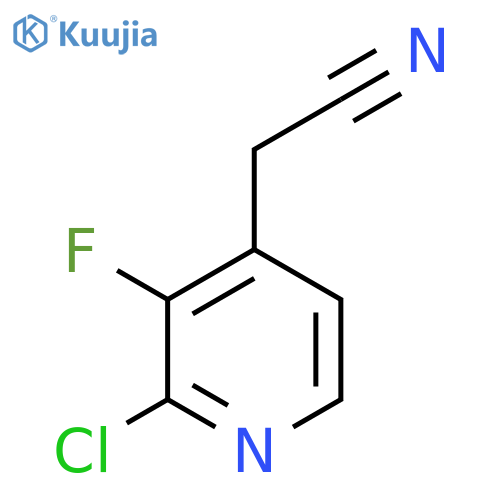

1227576-71-7 structure

商品名:2-Chloro-3-fluoropyridine-4-acetonitrile

CAS番号:1227576-71-7

MF:C7H4ClFN2

メガワット:170.5714635849

CID:4801070

2-Chloro-3-fluoropyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-chloro-3-fluoropyridine-4-acetonitrile

- 2-Chloro-3-fluoropyridine-4-acetonitrile

-

- インチ: 1S/C7H4ClFN2/c8-7-6(9)5(1-3-10)2-4-11-7/h2,4H,1H2

- InChIKey: XQGLWQBOEQDELW-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C=CN=1)CC#N)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 177

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 36.7

2-Chloro-3-fluoropyridine-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026000212-1g |

2-Chloro-3-fluoropyridine-4-acetonitrile |

1227576-71-7 | 97% | 1g |

$1747.20 | 2023-09-03 | |

| Alichem | A026000212-500mg |

2-Chloro-3-fluoropyridine-4-acetonitrile |

1227576-71-7 | 97% | 500mg |

$999.60 | 2023-09-03 | |

| Alichem | A026000212-250mg |

2-Chloro-3-fluoropyridine-4-acetonitrile |

1227576-71-7 | 97% | 250mg |

$666.40 | 2023-09-03 |

2-Chloro-3-fluoropyridine-4-acetonitrile 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

1227576-71-7 (2-Chloro-3-fluoropyridine-4-acetonitrile) 関連製品

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量